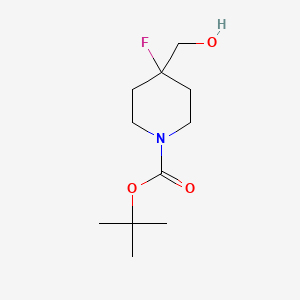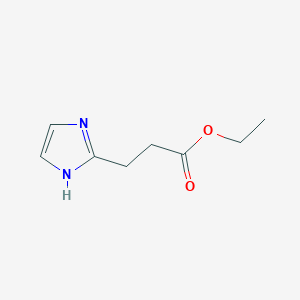
3-Fluor-4-(methylsulfonyl)anilin
Übersicht
Beschreibung
3-Fluoro-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C7H8FNO2S. It is characterized by the presence of a fluorine atom at the third position and a methylsulfonyl group at the fourth position on the aniline ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(methylsulfonyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methylsulfonyl)aniline typically involves the introduction of the fluorine and methylsulfonyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be followed by the sulfonylation of the aniline derivative to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production of 3-Fluoro-4-(methylsulfonyl)aniline may involve multi-step synthesis processes, including halogenation and sulfonylation reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroaniline
- 4-(Methylsulfonyl)aniline
- 3-Chloro-4-(methylsulfonyl)aniline
Comparison: 3-Fluoro-4-(methylsulfonyl)aniline is unique due to the presence of both the fluorine and methylsulfonyl groups, which confer distinct chemical and biological propertiesSimilarly, the fluorine atom in 3-Fluoro-4-(methylsulfonyl)aniline provides different electronic properties compared to 4-(Methylsulfonyl)aniline .
Eigenschaften
IUPAC Name |
3-fluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSARYNAINPBAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624677 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252561-34-5 | |
| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)







![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)




![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
